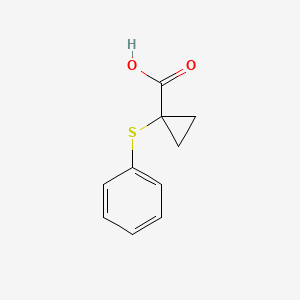
1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O2S It features a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of phenylsulfanyl-substituted alkenes followed by carboxylation. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure reactors for the carboxylation step to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: 1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Phenylsulfanyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by modulating the expression of certain genes. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid: Similar structure but with a sulfone group instead of a sulfanyl group.
Cyclopropane-1-carboxylic acid: Lacks the phenylsulfanyl group, making it less hydrophobic.
Phenylcyclopropane-1-carboxylic acid: Similar but without the sulfanyl group, affecting its reactivity and interactions.
Uniqueness: 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a phenylsulfanyl group and a cyclopropane ring, which confer distinct chemical and biological properties. The phenylsulfanyl group enhances its hydrophobicity and potential for interactions with biological targets, while the cyclopropane ring provides rigidity and stability.
Propiedades
IUPAC Name |
1-phenylsulfanylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFYQUQRYDWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
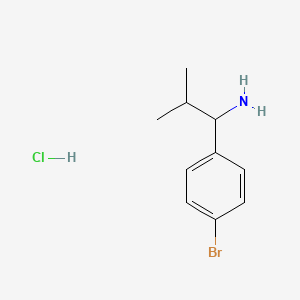

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)

![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)
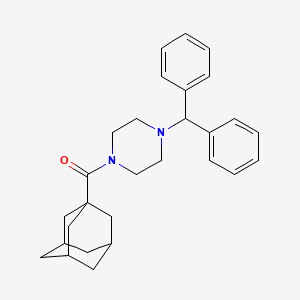
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2965403.png)
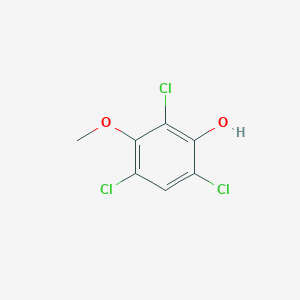
![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)
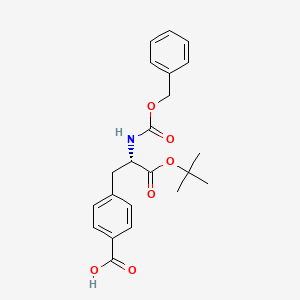
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
